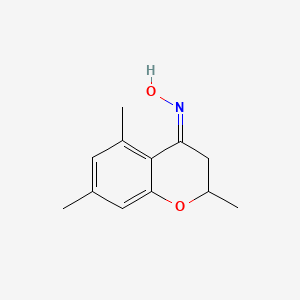

2,5,7-Trimethylchroman-4-one oxime

Description

2,5,7-Trimethylchroman-4-one oxime is a chromanone-derived oxime characterized by a bicyclic benzopyran scaffold substituted with three methyl groups at positions 2, 5, and 7, and an oxime functional group replacing the ketone at position 2. The oxime moiety (-NOH) enhances molecular interactions with biological targets, such as hydrogen bonding or metal chelation, which can modulate pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(NZ)-N-(2,5,7-trimethyl-2,3-dihydrochromen-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C12H15NO2/c1-7-4-8(2)12-10(13-14)6-9(3)15-11(12)5-7/h4-5,9,14H,6H2,1-3H3/b13-10- |

InChI Key |

PKTNFMVMFXRMFK-RAXLEYEMSA-N |

Isomeric SMILES |

CC1C/C(=N/O)/C2=C(C=C(C=C2O1)C)C |

Canonical SMILES |

CC1CC(=NO)C2=C(C=C(C=C2O1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-trimethylchroman-4-one oxime typically involves the reaction of 2,5,7-trimethylchroman-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .

Industrial Production Methods

Industrial production of oximes often involves the use of ammoximation processes, where ketones or aldehydes react with ammonia and hydrogen peroxide in the presence of a catalyst such as titanium silicalite. This method is efficient and yields high-purity oximes .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylchroman-4-one oxime undergoes various chemical reactions, including:

Oxidation: Oximes can be oxidized to nitriles using oxidizing agents like sodium hypochlorite.

Reduction: Reduction of oximes can yield amines, typically using reducing agents such as lithium aluminum hydride.

Substitution: Oximes can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Sodium hypochlorite, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Various alkyl halides, bases like sodium hydroxide

Major Products Formed

Oxidation: Nitriles.

Reduction: Amines.

Substitution: Substituted oximes with different functional groups

Scientific Research Applications

2,5,7-Trimethylchroman-4-one oxime has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5,7-trimethylchroman-4-one oxime involves its interaction with specific molecular targets, such as enzymes. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphorus compounds. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the release of the phosphate group and restoration of enzyme activity .

Comparison with Similar Compounds

Chromanone Derivatives

Chroman-4-one analogs vary in substituents, which critically influence their bioactivity and physicochemical properties:

Structural Insights :

- Methyl groups in this compound reduce polarity compared to hydroxylated analogs, favoring interactions with hydrophobic enzyme pockets.

- The oxime group may act as a hydrogen-bond donor/acceptor, similar to carbonyl groups in other chromanones, but with altered electronic effects .

Oxime Ethers and Simple Oximes

Oxime-containing compounds exhibit diverse pharmacological and toxicological profiles:

Key Comparisons :

- Reactivity: Phosgene oxime’s acute toxicity contrasts sharply with therapeutic oximes (e.g., anti-diabetic chromanone oximes), highlighting the role of structural context.

Physicochemical and Toxicological Profiles

A comparative analysis of physicochemical properties and safety:

Insights :

- The trimethyl substitution increases logP, suggesting better blood-brain barrier penetration than hydroxylated chromanones but lower aqueous solubility.

- Toxicity is expected to be milder than aliphatic oximes (e.g., 4-Methylpentan-2-one oxime) due to reduced volatility and reactive intermediates .

Biological Activity

2,5,7-Trimethylchroman-4-one oxime is a compound belonging to the chroman family, characterized by its unique structure that includes three methyl groups and an oxime functional group. This compound has garnered attention for its potential biological activities, particularly in the realms of antioxidant, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHNO. The presence of the oxime group (–C=N–OH) allows for various chemical transformations and interactions with biological macromolecules.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties . It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly relevant in conditions such as neurodegenerative diseases where oxidative stress plays a pivotal role.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been noted to inhibit specific pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various models. It appears to protect neuronal cells from apoptosis induced by oxidative stress and inflammatory cytokines, indicating its potential as a treatment for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin backbone without methyl groups | Known for anticoagulant properties |

| 2-Methylchroman-4-one | Methylated at position 2 only | Exhibits different biological activities |

| 6-Methylchroman-4-one | Methylated at position 6 | Less studied in terms of biological activity |

| 2,3-Dihydro-2-methylchromen-4-one | Contains a saturated chromen structure | Different reactivity due to saturation |

This table illustrates how this compound's unique structural features contribute to its distinct biological activities compared to related compounds.

The mechanism by which this compound exerts its biological effects involves interactions with various biological macromolecules such as proteins and nucleic acids. These interactions may occur through hydrogen bonding and hydrophobic forces. The specific pathways affected include those related to oxidative stress response and inflammatory signaling.

Case Studies and Research Findings

- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stress.

- Anti-inflammatory Research : A study involving murine models of inflammation indicated that administration of this compound resulted in a marked reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotection : Experimental models of Alzheimer's disease showed that treatment with this compound improved cognitive function and reduced markers of neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.